6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of 6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the precursor.
Reduction: Conversion of nitro groups to amines.
Cyclization: Formation of the indole ring system through cyclization reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amines.
Substitution: Halogen atoms (like chlorine) can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, some indole derivatives have been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis .
Comparison with Similar Compounds
6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole: Known for its antiviral properties.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A similar compound without the dichloro and methoxy substitutions.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12Cl2N2O |
---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
6,7-dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C12H12Cl2N2O/c1-17-9-4-7(13)11(14)12-10(9)6-5-15-3-2-8(6)16-12/h4,15-16H,2-3,5H2,1H3 |
InChI Key |
HHZOALIZLYQXFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C3=C(N2)CCNC3)Cl)Cl |
Origin of Product |
United States |
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